![molecular formula C12H10ClNO B187093 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde CAS No. 323196-71-0](/img/structure/B187093.png)
2-Chloro-5,8-dimethylquinoline-3-carbaldehyde
Overview
Description
2-Chloro-5,8-dimethylquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H10ClNO and a molecular weight of 219.67 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
The synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde typically involves the chlorination of 5,8-dimethylquinoline-3-carboxaldehyde. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the quinoline ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-5,8-dimethylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
2-Chloro-5,8-dimethylquinoline-3-carbaldehyde serves as a significant building block in organic synthesis. It is utilized to create more complex organic molecules through various reactions such as:
- Oxidation : Converts the aldehyde group into carboxylic acids or other derivatives.
- Reduction : Reduces the aldehyde to an alcohol.
- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles like amines or thiols.
Biochemical Studies
In biochemistry, this compound is employed as a probe in enzyme interaction studies and biochemical assays. Its ability to form covalent bonds with nucleophilic sites on proteins allows for the investigation of enzyme mechanisms and protein functions.
Medicinal Chemistry
Research into the therapeutic potential of this compound has revealed promising antimicrobial and anticancer properties. It has demonstrated significant activity against various bacterial strains, as shown in the following table:
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest its potential as a candidate for developing new antimicrobial agents .
Material Science
In industry, this compound is explored for developing new materials and chemical processes, particularly in creating functionalized polymers and coatings due to its unique chemical properties.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of synthesized quinoline derivatives, including this compound. The results indicated that modifications in the quinoline structure significantly influenced their biological activities, emphasizing the importance of structural features in enhancing efficacy .
Case Study 2: QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of similar compounds based on their molecular structure. These models indicate that halogen substitution and functional groups play critical roles in enhancing biological activity .
Mechanism of Action
The mechanism of action of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atom may also participate in interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
2-Chloro-5,8-dimethylquinoline-3-carbaldehyde can be compared with other similar compounds, such as:
- 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde
- 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde
- 2-Chloro-6-ethoxyquinoline-3-carboxaldehyde
These compounds share a similar quinoline core structure but differ in the position and type of substituents on the ring. The unique combination of substituents in this compound gives it distinct chemical and biological properties .
Biological Activity
2-Chloro-5,8-dimethylquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, antimalarial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H10ClN
- Molecular Weight : 219.67 g/mol
- Structural Features : Contains a quinoline ring system with a chloromethyl group and an aldehyde functional group.
Antimicrobial Activity
A study assessed the antimicrobial activity of various synthesized quinoline derivatives, including this compound. The results indicated that this compound exhibited significant antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Cytotoxicity and Pharmacological Profiles
In addition to its antimicrobial and antimalarial activities, it is essential to evaluate the cytotoxicity of this compound on human cell lines. Preliminary studies indicated that this compound exhibits low cytotoxicity at concentrations up to 100 µg/mL against HepG2 (human liver cancer) and HeLa (cervical cancer) cell lines . This favorable profile suggests potential therapeutic applications with minimal side effects.
Case Studies and Research Findings
- Synthesis and Evaluation : A recent study synthesized various quinoline derivatives, including this compound. The synthesized compounds were screened for biological activities, revealing that modifications in the quinoline structure significantly influenced their antimicrobial and antimalarial efficacy.
- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of similar compounds based on their molecular structure. These models suggest that structural features such as halogen substitution and the presence of functional groups play critical roles in enhancing biological activity .
Properties
IUPAC Name |
2-chloro-5,8-dimethylquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-7-3-4-8(2)11-10(7)5-9(6-15)12(13)14-11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVWOQZZSJDOBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354994 | |
Record name | 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
323196-71-0 | |
Record name | 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 323196-71-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.